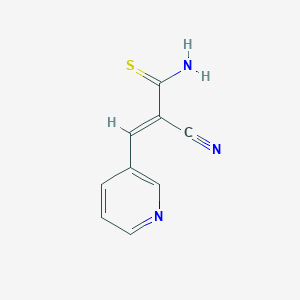

2-Cyano-3-pyridin-3-yl-thioacrylamide

Description

Structure

3D Structure

Properties

IUPAC Name |

(E)-2-cyano-3-pyridin-3-ylprop-2-enethioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3S/c10-5-8(9(11)13)4-7-2-1-3-12-6-7/h1-4,6H,(H2,11,13)/b8-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNSDADFWVJVLIG-XBXARRHUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C=C(C#N)C(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CN=C1)/C=C(\C#N)/C(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 2 Cyano 3 Pyridin 3 Yl Thioacrylamide

Established Synthetic Routes for 2-Cyano-3-arylthioacrylamides

The synthesis of 2-cyano-3-arylthioacrylamides, including the pyridin-3-yl variant, is primarily achieved through well-established condensation reactions. These methods leverage the reactivity of active methylene (B1212753) compounds with aromatic aldehydes.

Knoevenagel Condensation Approaches for α,β-Unsaturated Thioamides

The Knoevenagel condensation is a cornerstone reaction for forming carbon-carbon double bonds. bas.bg It involves the reaction of an aldehyde or ketone with a compound containing an active methylene group, catalyzed by a weak base. This approach is highly effective for the synthesis of electron-deficient alkenes. bas.bg For the synthesis of the target compound, this involves the condensation of a pyridine-3-carbaldehyde with an active methylene thioamide.

The reaction is typically performed in organic solvents like ethanol (B145695) in the presence of a basic catalyst such as piperidine (B6355638). mdpi.com However, recent advancements in green chemistry have demonstrated that these condensations can be carried out efficiently under catalyst-free conditions in an environmentally benign water-ethanol mixture at room temperature, often resulting in high yields and E-selectivity. bas.bg The reactivity of pyridinecarbaldehydes in these condensations is influenced by the position of the nitrogen atom, with 2-pyridincarbaldehyde often reacting faster than the 3- and 4-isomers due to the combined resonance and inductive effects of the ring nitrogen. bas.bg

One-Pot Synthetic Protocols for Thioacrylamide Derivatives

One-pot, multi-component reactions (MCRs) represent a highly efficient strategy in organic synthesis, allowing for the construction of complex molecules from simple precursors in a single operation without isolating intermediates. mdpi.comresearchgate.net While specific one-pot protocols for 2-cyano-3-pyridin-3-yl-thioacrylamide are not extensively detailed, the principles can be extrapolated from similar syntheses.

These reactions often proceed through a cascade of elementary steps, such as an initial Knoevenagel condensation between an aldehyde and an active methylene compound, followed by a Michael addition and subsequent intramolecular cyclization. mdpi.com For instance, the one-pot reaction of an aldehyde, malononitrile, and an N-substituted 2-cyanoacetamide (B1669375) can yield highly functionalized pyridine (B92270) derivatives. mdpi.comresearchgate.net A hypothetical one-pot synthesis for the target thioacrylamide could involve the in-situ formation of the Knoevenagel adduct from pyridine-3-carbaldehyde and 2-cyanoethanethioamide, immediately followed by further reaction or functionalization, thereby enhancing atom economy and reducing waste.

Utilization of 2-Cyanoethanethioamide as a Key Synthetic Precursor

2-Cyanoethanethioamide (also known as cyanothioacetamide) is a versatile and polyfunctional reagent that serves as a crucial starting material for the synthesis of the target thioacrylamide and related heterocyclic compounds. sciforum.netresearchgate.net Its active methylene group readily participates in Knoevenagel condensations with various aromatic and heteroaromatic aldehydes.

The reaction between an aldehyde, such as indole-3-carbaldehyde, and cyanothioacetamide has been shown to produce the corresponding α,β-unsaturated thioamide, in that case, 3-(1Н-indol-3-yl)-2-cyanoprop-2-enethioamide. sciforum.net This directly analogous reaction underscores the role of 2-cyanoethanethioamide as the key precursor for installing the 2-cyano-thioacrylamide functionality. The condensation with pyridine-3-carbaldehyde would proceed similarly, providing a direct and efficient route to this compound. bas.bgsciforum.net

| Methodology | Key Reactants | Typical Conditions | Key Features |

|---|---|---|---|

| Knoevenagel Condensation | Pyridine-3-carbaldehyde, 2-Cyanoethanethioamide | Basic catalyst (e.g., piperidine) in EtOH, or catalyst-free in H2O:EtOH | Direct C=C bond formation; high yields; E-selectivity. bas.bgmdpi.com |

| One-Pot Protocols | Aldehyde, Active Methylene Compound(s) | Base or acid catalysis, often under thermal or microwave conditions | High atom economy; reduced reaction time and waste. mdpi.com |

| Precursor-Based Synthesis | Pyridine-3-carbaldehyde, 2-Cyanoethanethioamide | Base-catalyzed condensation | Direct and reliable route utilizing a key polyfunctional reagent. sciforum.netresearchgate.net |

Derivatization Strategies for the this compound Core Structure

The core structure of this compound possesses multiple reactive sites, including the pyridine ring and the thioamide group, which allow for a range of chemical modifications.

Functionalization of the Pyridine Moiety

The pyridine ring is an electron-deficient heterocycle, which dictates its reactivity. nih.govresearchgate.net Direct and selective functionalization can be challenging but is achievable through several established strategies. researchgate.netbohrium.com

Electrophilic Aromatic Substitution : Due to the electron-withdrawing nature of the nitrogen atom, electrophilic substitution on the pyridine ring is significantly more difficult than on benzene (B151609) and typically requires harsh conditions. quora.comslideshare.net When such reactions do occur, substitution is directed to the 3-position, as the intermediates formed by attack at the 2- or 4-positions are destabilized by placing a positive charge on the electronegative nitrogen atom. quora.comquora.comresearchgate.net Therefore, direct functionalization of the 2- and 4-positions of the pyridin-3-yl moiety via electrophilic attack is unlikely.

N-Oxidation and Subsequent Nucleophilic Substitution : A more versatile strategy for functionalizing the pyridine ring involves its initial oxidation to a pyridine N-oxide. chemtube3d.comchemtube3d.com The N-oxide group activates the ring, making the 2- and 4-positions susceptible to both electrophilic and nucleophilic attack. scripps.eduyoutube.com Nucleophilic substitution can be achieved using various reagents, such as phosphorus oxychloride (POCl₃), to introduce a chlorine atom at the 2- or 4-position. chemtube3d.com This halogenated intermediate can then undergo further substitution reactions, providing a powerful method for introducing a wide range of functional groups. chemtube3d.com

Chemical Modifications of the Thioamide Group

The thioamide group (-CSNH₂) is a versatile functional group that can undergo various chemical transformations. Its reactivity is centered on the nucleophilic sulfur atom and the electrophilic thiocarbonyl carbon.

S-Alkylation : The sulfur atom of the thioamide can be readily alkylated with alkyl halides to form S-alkyl thioimidates. This transformation alters the electronic properties of the molecule and can be a precursor for further reactions.

Cyclization Reactions : The thioamide group, in conjunction with the adjacent cyano group and the α,β-unsaturated system, is primed for participation in cyclization reactions. For example, reaction with α-haloketones or similar bifunctional electrophiles can lead to the formation of thiazole (B1198619) rings or other sulfur-containing heterocycles. Reactions of related α,β-unsaturated thioamides with various reagents have been shown to yield piperidine-2-thiones and 6H-thiopyrans. researchgate.net

Michael Addition : The α,β-unsaturated system is susceptible to thio-Michael addition, where nucleophiles add to the β-carbon. rsc.org While the thioamide itself can act as a nucleophile in some contexts, external thiols can also be added to the double bond under appropriate catalytic conditions. rsc.org

| Molecular Moiety | Reaction Type | Potential Reagents | Expected Outcome |

|---|---|---|---|

| Pyridine Ring | Electrophilic Substitution | HNO₃/H₂SO₄ | Nitration, primarily at positions ortho/para to the acrylamide (B121943) substituent (if activating). quora.com |

| Pyridine Ring | N-Oxidation followed by Nucleophilic Substitution | 1. m-CPBA or H₂O₂ 2. POCl₃ | Formation of a chloropyridine derivative at the C2 or C4 position. chemtube3d.com |

| Thioamide Group | S-Alkylation | Alkyl Halides (e.g., CH₃I) | Formation of an S-alkyl thioimidate derivative. |

| Thioamide & Cyano Groups | Cyclization | α-Haloketones (e.g., phenacyl bromide) | Formation of a thiazole or other heterocyclic ring system. |

| α,β-Unsaturated System | Thio-Michael Addition | Thiols (e.g., thiophenol) | Addition of the thiol across the C=C double bond. rsc.org |

Reactions Involving the Cyano Group

The cyano group (C≡N) in this compound is a versatile functional group that can undergo a variety of chemical transformations. The electron-withdrawing nature of the adjacent acrylamide and pyridine functionalities influences its reactivity. The carbon atom of the cyano group is electrophilic, making it susceptible to attack by nucleophiles, while the nitrogen atom possesses a lone pair of electrons, allowing it to act as a weak base or a nucleophile in certain reactions.

One of the significant reactions of the cyano group in similar molecular frameworks is its participation in cyclization reactions . The presence of proximate nucleophilic centers, such as the thioamide group, can lead to intramolecular cyclization, forming various heterocyclic systems. For instance, in related 2-cyano-3-arylthioacrylamides, the cyano group can react with the sulfur or nitrogen atom of the thioamide under specific conditions to yield thieno[2,3-b]pyridine (B153569) or other fused heterocyclic derivatives. These reactions are often promoted by base or acid catalysts and can proceed through a nucleophilic attack of the thioamide on the electrophilic carbon of the cyano group, followed by tautomerization.

Furthermore, the cyano group can undergo hydrolysis to form a carboxylic acid or an amide. Under acidic or basic conditions, the triple bond of the nitrile can be attacked by water or hydroxide (B78521) ions, leading to the formation of a carboxamide intermediate, which can be further hydrolyzed to a carboxylic acid. The specific conditions of the reaction (temperature, concentration of acid or base) will determine the final product.

Addition of nucleophiles to the cyano group is another important transformation. Grignard reagents and organolithium compounds can add to the carbon-nitrogen triple bond to form, after hydrolysis, ketones. Other nucleophiles, such as amines and alcohols, can also react with the cyano group, particularly when activated by an adjacent electron-withdrawing group, to form amidines and imidates, respectively.

The reactivity of the cyano group in 2-cyanoacrylamide derivatives is also highlighted by its ability to act as a reversible covalent warhead in certain biological contexts. The electron-withdrawing cyano group enhances the reactivity of the acrylamide system. nih.gov

Reaction Mechanisms of Preparative Pathways

The primary synthetic route to this compound is the Knoevenagel condensation . This reaction involves the base-catalyzed condensation of an aldehyde or ketone with a compound containing an active methylene group. In this specific synthesis, 3-pyridinecarboxaldehyde (B140518) reacts with 2-cyanothioacetamide.

The mechanism of the Knoevenagel condensation for the synthesis of this compound can be described in the following steps:

Deprotonation: A weak base, such as piperidine or pyridine, removes a proton from the active methylene group of 2-cyanothioacetamide. wikipedia.orgslideshare.net The presence of both the cyano and the thioamide groups significantly increases the acidity of these protons, facilitating their removal to form a stabilized carbanion (enolate).

Nucleophilic Attack: The resulting carbanion acts as a nucleophile and attacks the electrophilic carbonyl carbon of 3-pyridinecarboxaldehyde. This step leads to the formation of an aldol-type addition intermediate.

Dehydration: The aldol (B89426) intermediate then undergoes dehydration (elimination of a water molecule) to form the final α,β-unsaturated product, this compound. wikipedia.orgslideshare.net This elimination is typically facile due to the formation of a conjugated system and is often driven by the reaction conditions, such as heating.

| Reactant 1 | Reactant 2 | Catalyst | Product |

| 3-Pyridinecarboxaldehyde | 2-Cyanothioacetamide | Weak Base (e.g., Piperidine) | This compound |

Spectroscopic and Structural Analysis of this compound Remains Undocumented in Publicly Available Scientific Literature

A comprehensive search for empirical data on the spectroscopic and structural properties of the chemical compound This compound has yielded no specific experimental results. Despite targeted inquiries for advanced nuclear magnetic resonance (NMR), vibrational and electronic absorption spectroscopy, high-resolution mass spectrometry (HRMS), and single-crystal X-ray diffraction data, the scientific literature accessible through public databases does not appear to contain characterization details for this specific molecule.

The request for a detailed article based on the following outline cannot be fulfilled, as the foundational experimental data required to populate each section is not available:

Spectroscopic and Structural Elucidation of 2 Cyano 3 Pyridin 3 Yl Thioacrylamide

Single-Crystal X-ray Diffraction for Solid-State Molecular Structure Determination

While research exists for structurally related compounds, such as various derivatives of 2-cyano-3-(pyridin-3-yl)acrylamide or other thioacrylamides, the unique combination of the cyano, pyridin-3-yl, and thioacrylamide functional groups in the specified arrangement has not been characterized in the available literature. The substitution of the oxygen atom in an acrylamide (B121943) with a sulfur atom to form a thioacrylamide significantly alters the electronic and steric properties of the molecule. Consequently, spectroscopic data from acrylamide analogues cannot be used as a scientifically accurate substitute for the thioacrylamide derivative.

Without primary sources detailing the synthesis and subsequent analytical characterization of 2-Cyano-3-pyridin-3-yl-thioacrylamide, it is impossible to provide the specific chemical shifts, vibrational frequencies, absorption maxima, exact mass measurements, or crystallographic parameters requested. Generating such an article would require fabricating data, which is contrary to the principles of scientific accuracy.

Therefore, until the synthesis and structural elucidation of this compound are performed and published in a peer-reviewed source, a detailed and accurate scientific article on its spectroscopic properties cannot be written.

Computational Chemistry and Molecular Modeling of 2 Cyano 3 Pyridin 3 Yl Thioacrylamide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in computational chemistry for understanding the intrinsic properties of a molecule. Methodologies like Density Functional Theory (DFT), Natural Bond Orbital (NBO) analysis, and Molecular Electrostatic Potential (MEP) surface analysis provide deep insights into electronic structure, charge distribution, and reactivity. However, dedicated studies applying these techniques to 2-Cyano-3-pyridin-3-yl-thioacrylamide have not been identified.

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

No published studies were found that have utilized Density Functional Theory (DFT) to perform geometry optimization and electronic structure analysis specifically for this compound. Such calculations would typically provide crucial information on bond lengths, bond angles, dihedral angles, and the energies of frontier molecular orbitals (HOMO and LUMO), which are essential for assessing the molecule's kinetic stability and chemical reactivity.

Natural Bond Orbital (NBO) Analysis for Bonding Characterization

There is no available research that includes a Natural Bond Orbital (NBO) analysis of this compound. NBO analysis is a powerful tool for examining charge transfer, hyperconjugative interactions, and the nature of chemical bonds within a molecule. Without such a study, a detailed quantitative description of the bonding character and intramolecular electronic interactions of this specific compound is not possible.

Molecular Electrostatic Potential (MEP) Surface Analysis

A Molecular Electrostatic Potential (MEP) surface analysis for this compound has not been reported in the scientific literature. An MEP map is invaluable for identifying the electrophilic and nucleophilic sites of a molecule, predicting its interaction with biological receptors and other molecules based on electrostatic forces.

Molecular Simulation Techniques

Molecular simulation techniques, including molecular docking and molecular dynamics, are critical for predicting how a molecule might behave in a biological system. These methods are instrumental in drug discovery and materials science. The absence of such studies for this compound means its potential as a ligand or its dynamic behavior remains computationally uncharacterized.

Molecular Docking Studies for Ligand-Receptor Interactions

There are no specific molecular docking studies in the available literature that investigate the binding of this compound to any particular protein or receptor. Docking simulations are essential for predicting the binding affinity and orientation of a small molecule within the active site of a target protein, providing a basis for assessing its potential biological activity.

Molecular Dynamics (MD) Simulations for Conformational Stability and Binding Dynamics

Similarly, no molecular dynamics (MD) simulation studies for this compound are documented. MD simulations would offer insights into the conformational flexibility of the molecule over time, the stability of its potential complexes with receptors, and the dynamics of their binding interactions. This information is crucial for understanding the compound's behavior in a dynamic biological environment.

Analysis of Theoretical Molecular Descriptors

Theoretical molecular descriptors are crucial in computational chemistry for predicting the physicochemical properties and reactivity of a molecule. These descriptors are derived from the optimized molecular structure and its electronic properties.

Frontier Molecular Orbitals (HOMO, LUMO) and Energy Band Gap (ΔE)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic transitions. The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of molecular stability and reactivity. A smaller energy gap generally implies higher reactivity.

For the illustrative compound, 2-cyano-3-(1,3-diphenyl-1H-pyrazol-4-yl)acrylamide, computational studies using Density Functional Theory (DFT) with the B3LYP method and a 6-311++G(d,p) basis set have been performed. connectjournals.com The calculated energies for the HOMO, LUMO, and the resulting energy gap are presented in the table below.

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.54 |

| ELUMO | -2.28 |

| Energy Band Gap (ΔE) | 4.26 |

Data derived from computational studies on 2-cyano-3-(1,3-diphenyl-1H-pyrazol-4-yl)acrylamide. connectjournals.com

The relatively moderate energy gap suggests a balance of stability and reactivity for this class of molecules. nih.gov The distribution of the HOMO and LUMO electron densities reveals the regions of the molecule most likely to be involved in electron donation and acceptance, respectively.

Reactivity Descriptors

From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to further quantify the chemical behavior of a molecule. These descriptors provide insights into its potential interactions and reaction pathways.

| Descriptor | Formula | Value |

| Ionization Potential (I) | I ≈ -EHOMO | 6.54 eV |

| Electron Affinity (A) | A ≈ -ELUMO | 2.28 eV |

| Chemical Potential (μ) | μ = (EHOMO + ELUMO) / 2 | -4.41 eV |

| Electronegativity (χ) | χ = -μ | 4.41 eV |

| Chemical Hardness (η) | η = (ELUMO - EHOMO) / 2 | 2.13 eV |

| Chemical Softness (S) | S = 1 / (2η) | 0.235 eV-1 |

| Electrophilicity Index (ω) | ω = μ2 / (2η) | 4.56 eV |

Calculated values are based on the HOMO and LUMO energies of 2-cyano-3-(1,3-diphenyl-1H-pyrazol-4-yl)acrylamide. connectjournals.com

These descriptors collectively suggest that the molecule has a moderate tendency to accept electrons, as indicated by its electrophilicity index. The chemical hardness and softness values provide further information about the molecule's resistance to change in its electron distribution.

Computational Approaches to Structure-Activity Relationship (SAR) and Structure-Binding Relationship (SBR) Elucidation

Computational methods are indispensable tools for elucidating the Structure-Activity Relationships (SAR) and Structure-Binding Relationships (SBR) of potential drug candidates. These approaches aim to correlate a molecule's structural features with its biological activity and its binding affinity to a specific biological target.

Quantitative Structure-Activity Relationship (QSAR) studies are a key component of SAR analysis. 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are used to build statistical models that relate the biological activity of a series of compounds to their 3D structural and electronic properties. These models can then be used to predict the activity of novel, untested compounds. For a series of related compounds, QSAR can reveal which molecular fields (e.g., steric, electrostatic, hydrophobic) are most important for biological activity, guiding the design of more potent analogues.

Molecular docking is a primary technique for SBR elucidation. This method predicts the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. By simulating the interaction between a small molecule and a macromolecular target (such as a protein or enzyme), molecular docking can identify key interactions, like hydrogen bonds and hydrophobic contacts, that are crucial for binding. This information is vital for understanding the mechanism of action and for designing molecules with improved binding and selectivity.

For novel compounds like this compound, a typical computational workflow would involve:

Homology modeling of the target protein if its experimental structure is unknown.

Molecular docking of the compound into the active site of the target to predict its binding mode and affinity.

Molecular dynamics (MD) simulations to study the stability of the ligand-protein complex and to refine the binding interactions over time.

3D-QSAR studies on a series of analogous compounds to build a predictive model for their biological activity.

These computational approaches provide a rational basis for the design and optimization of new therapeutic agents, reducing the time and cost associated with traditional drug discovery methods.

Chemical Reactivity and Mechanistic Investigations of 2 Cyano 3 Pyridin 3 Yl Thioacrylamide

Nucleophilic Reactivity of the Cyano and Thioamide Functional Groups

The thioamide (-CSNH₂) and cyano (-C≡N) groups are primary centers for nucleophilic and electrophilic interactions. The thioamide group possesses dual nucleophilic character. The sulfur atom, being soft and polarizable, readily acts as a nucleophilic center. The nitrogen atom also exhibits nucleophilicity, although its reactivity is modulated by the electron-withdrawing effects of the adjacent thiocarbonyl and acrylamide (B121943) systems.

Conversely, the carbon atom of the cyano group is electrophilic and susceptible to attack by nucleophiles. This reactivity is a cornerstone of its utility in synthetic chemistry. For instance, in related α-cyanothioacetamide structures, the molecule serves as a versatile starting material for a variety of functionally substituted heterocycles. The reaction of similar enaminonitriles with nitrogen nucleophiles like hydroxylamine, hydrazine, and guanidine (B92328) leads to the regioselective formation of isoxazole, pyrazole, and pyrimidine (B1678525) derivatives, respectively. In these transformations, the nucleophile typically attacks the electrophilic cyano carbon, initiating a cyclization cascade.

Furthermore, studies on other heterocyclic systems, such as 2-cyano-3-nitroimidazo[1,2-a]pyridine, have shown that the cyano group can be displaced entirely by nitrogen (alkylamines, guanidine) and oxygen (alkoxides) nucleophiles, underscoring its susceptibility to nucleophilic substitution.

Electrophilic Reactivity on the Pyridine (B92270) Aromatic System

The pyridine ring is an electron-deficient aromatic system due to the high electronegativity of the nitrogen atom. This inherent electron deficiency deactivates the ring towards electrophilic aromatic substitution (EAS) compared to benzene (B151609). libretexts.orgslideshare.net The nitrogen atom can also form an acid-base complex with the incoming electrophile, placing a positive charge on the ring and further deactivating it. libretexts.org Consequently, electrophilic substitution on pyridine requires significantly harsher conditions, such as high temperatures, than those needed for benzene. libretexts.orgquora.com

Electrophilic attack on an unsubstituted pyridine ring occurs preferentially at the C-3 position, as the intermediate cation formed is more stable than the intermediates resulting from attack at the C-2 or C-4 positions. slideshare.netquora.com In 2-Cyano-3-pyridin-3-yl-thioacrylamide, the pyridine ring is already substituted at the 3-position with an electron-withdrawing thioacrylamide group. This group further deactivates the ring towards electrophilic attack. According to the principles of electrophilic aromatic substitution, this deactivating meta-director would guide any incoming electrophile to the C-5 position. Therefore, any successful electrophilic substitution (e.g., nitration, halogenation) would be expected to occur at the C-5 position, though it would likely require severe reaction conditions.

Condensation Reactions with Bifunctional Reagents Leading to Heterocyclic Systems

The conjugated system of this compound, featuring vicinal electrophilic centers and acidic protons, makes it an excellent precursor for constructing more complex heterocyclic frameworks through condensation reactions. It can react with a variety of bifunctional reagents, where one part of the reagent acts as a nucleophile and the other as an electrophile, leading to cyclization.

These reactions often proceed via an initial Michael addition of a nucleophile to the β-carbon of the acrylamide system, followed by an intramolecular cyclization involving the cyano or thioamide group. For example, reactions of analogous 2-cyano-3-aryl-acrylamides with active methylene (B1212753) compounds like methyl 3-oxobutanoate can afford a range of substituted pyridine products, including 3-cyano-2-oxo-1,2-dihydropyridines. Similarly, reactions with other C,O-binucleophiles such as acetylacetone (B45752) and dimedone yield pyranone and chromene derivatives. The reaction with thiourea (B124793) is a well-established route to pyrimidine thiones. These transformations highlight the utility of the title compound as a versatile building block in heterocyclic synthesis.

| Bifunctional Reagent | Resulting Heterocyclic System | General Reaction Type |

|---|---|---|

| Active Methylene Nitriles (e.g., Malononitrile) | Substituted Pyridines | Michael Addition / Cyclization |

| β-Ketoesters (e.g., Methyl 3-oxobutanoate) | Pyridones | Michael Addition / Cyclization |

| Thiourea | Pyrimidinethiones | Condensation / Cyclization |

| Hydrazine | Pyrazoles | Condensation / Cyclization |

| 1,3-Diketones (e.g., Acetylacetone) | Pyranones | Knoevenagel Condensation / Michael Addition / Cyclization |

Cycloaddition Reactions (e.g., Hetero-Diels-Alder (HDA)) and Reversible Oligomerization Phenomena

Compounds of the class 3-aryl-2-cyanothioacrylamides are known to undergo reversible oligomerization through a Hetero-Diels-Alder (HDA) [4+2] cycloaddition mechanism. In this process, one molecule acts as a diene (with the C=C-C=S system) while another molecule acts as a dienophile (reacting at the C=S bond), leading to the formation of a dimeric 3,4-dihydro-2H-thiopyran derivative.

This dimerization is a reversible process, and the position of the monomer-dimer equilibrium is sensitive to both temperature and concentration. Higher temperatures tend to favor the monomeric state due to the retro-Diels-Alder reaction, while higher concentrations shift the equilibrium toward the dimeric or oligomeric species. The electronic nature of the substituents on the aromatic ring can also influence the equilibrium. This reversible behavior is a key feature, allowing the system to be dynamically controlled. The ability of difunctional molecules of this type to oligomerize reversibly has been confirmed by techniques such as ¹H NMR spectroscopy, size exclusion chromatography (SEC), and mass spectrometry.

| Factor | Effect on Equilibrium | Rationale |

|---|---|---|

| Increased Temperature | Shifts toward Monomer | Favors entropically driven retro-Diels-Alder reaction. |

| Decreased Temperature | Shifts toward Dimer/Oligomer | Favors thermodynamically stable cycloaddition product. |

| Increased Concentration | Shifts toward Dimer/Oligomer | Follows Le Châtelier's principle for a bimolecular reaction. |

| Decreased Concentration | Shifts toward Monomer | Favors the dissociated state. |

Reaction Kinetics and Thermodynamic Considerations

While specific kinetic and thermodynamic data for this compound are not extensively documented, the general principles governing its reactions can be discussed.

The condensation reactions described in section 5.3 are typically under thermodynamic control. The formation of highly stable, often aromatic, heterocyclic rings provides a strong thermodynamic driving force for the reaction, frequently accompanied by the elimination of a small, stable molecule such as water or ammonia.

In contrast, the reversible Hetero-Diels-Alder cycloaddition is subject to a delicate balance of kinetic and thermodynamic factors. nih.gov At lower temperatures, the reaction is often under kinetic control, favoring the formation of the endo isomer due to secondary orbital interactions. As the temperature increases, the reaction becomes more reversible, and the system can equilibrate to the more thermodynamically stable exo isomer, or revert entirely to the monomer. nih.gov The reversibility indicates that the Gibbs free energy change (ΔG) for the dimerization is relatively small. The cycloaddition is an associative process, leading to a decrease in entropy (ΔS is negative). For the reaction to be spontaneous (ΔG < 0), the enthalpy change (ΔH) must be negative and sufficiently large to overcome the unfavorable entropy term (ΔG = ΔH - TΔS). The temperature dependence of the equilibrium is a direct consequence of this relationship.

Biological Activities and Molecular Mechanisms in Vitro Studies of 2 Cyano 3 Pyridin 3 Yl Thioacrylamide and Analogs

Anticancer Activity Profiling

The quest for novel anticancer agents has led researchers to explore a diverse range of chemical scaffolds, including 2-cyanoacrylamide derivatives. Within this class, analogs of 2-Cyano-3-pyridin-3-yl-thioacrylamide have demonstrated noteworthy bioactivity, targeting key cellular processes involved in cancer progression.

Induction of Apoptosis in Cancer Cell Lines

A fundamental characteristic of many effective anticancer therapies is the ability to induce apoptosis, or programmed cell death, in malignant cells. Research into 2-cyanoacrylamide derivatives has revealed their potential as inducers of apoptosis. These compounds are often investigated for their ability to inhibit Transforming growth factor-beta-activated kinase 1 (TAK1), a key regulator of signaling pathways that control cell survival and death. nih.govnih.gov The inhibition of TAK1 can shift the cellular balance from pro-survival signaling, often mediated by the NF-κB pathway, towards the induction of apoptosis. nih.gov

While specific studies on this compound are limited, a closely related analog, (R,E)-N-(1–(6-chloro-2–(4-(4-methylpiperazin-1-yl)phenyl)-3H-imidazo[4,5-b]pyridin-7-yl)pyrrolidin-3-yl)-2-cyano-3-(pyridin-3-yl)acrylamide, has been synthesized and identified as a TAK1 inhibitor. nih.gov The inhibition of TAK1 by such compounds is a critical mechanism that can lead to the selective elimination of cancer cells.

Modulation of Cell Cycle Progression

The uncontrolled proliferation of cancer cells is a hallmark of the disease, often stemming from dysregulation of the cell cycle. Some pyridine-containing compounds have been shown to interfere with this process. For instance, studies on thieno[2,3-b]pyridine (B153569) derivatives have demonstrated their ability to cause cell cycle arrest, specifically at the G2/M phase, in prostate cancer cell lines. nih.gov This arrest prevents the cells from dividing and proliferating. While direct evidence for this compound is not yet available, the activity of related heterocyclic structures suggests that modulation of the cell cycle could be a potential anticancer mechanism for this class of compounds.

Inhibition of Anti-Apoptotic Proteins

Cancer cells often evade apoptosis by overexpressing anti-apoptotic proteins, such as those belonging to the B-cell lymphoma 2 (Bcl-2) family. researchgate.net These proteins act as sentinels, preventing the initiation of the apoptotic cascade. The development of small molecules that can inhibit these anti-apoptotic proteins is a promising strategy in cancer therapy. While direct inhibition of Bcl-2 by this compound has not been explicitly demonstrated, the broader class of cyanopyridine derivatives has been explored for its anticancer properties, which can involve the modulation of apoptotic pathways regulated by the Bcl-2 family. researchgate.net

Interference with Cancer-Related Cellular Signaling Pathways

The survival and proliferation of cancer cells are heavily reliant on a complex network of cellular signaling pathways. Key among these are the NF-κB and mitogen-activated protein kinase (MAPK) pathways, which are regulated by TAK1. nih.govnih.gov As previously mentioned, analogs of this compound have been identified as TAK1 inhibitors. nih.gov By inhibiting TAK1, these compounds can effectively disrupt the downstream signaling of both the NF-κB and MAPK pathways, which are crucial for cell survival. nih.govnih.gov This interference can lead to a reduction in pro-survival signals and an increase in pro-apoptotic signals, ultimately contributing to the anticancer effects of these compounds.

Anti-Inflammatory Potential

Chronic inflammation is a known driver of various diseases, including cancer. The modulation of inflammatory responses is therefore a key area of therapeutic interest.

Modulation of Inflammatory Mediators (e.g., Nitrite (B80452), Cytokines)

Inflammatory processes are mediated by a variety of molecules, including nitric oxide (NO), the production of which is often measured by its stable metabolite, nitrite, and pro-inflammatory cytokines. The 2-cyanoacrylamide scaffold has been investigated for its anti-inflammatory properties. For example, some 2-cyanoacrylamide derivatives have been shown to reduce the production of nitric oxide in stimulated macrophage cell lines. researchgate.net Furthermore, the inhibition of TAK1, a mechanism associated with analogs of this compound, is known to play a role in inflammatory signaling, as TAK1 is activated by pro-inflammatory stimuli like lipopolysaccharide (LPS) and tumor necrosis factor-alpha (TNF-α). nih.gov This suggests a potential mechanism by which these compounds could exert anti-inflammatory effects by downregulating the production of inflammatory mediators.

Inhibition of Key Enzymes in Inflammatory Pathways (e.g., COX-2, 5-LOX, iNOS)

The anti-inflammatory potential of compounds related to this compound has been explored through their interaction with key enzymes in inflammatory cascades. In vitro and in silico studies have provided insights into their mechanisms of action, particularly concerning cyclooxygenase-2 (COX-2), 5-lipoxygenase (5-LOX), and inducible nitric oxide synthase (iNOS).

An analog, (E)-2-cyano-N,3-diphenylacrylamide (JMPR-01), demonstrated significant immunomodulatory effects in vitro. When tested in macrophage cultures, JMPR-01 led to a notable reduction in the production of nitrite, which is a stable oxidation product of nitric oxide generated by iNOS. This suggests a potential inhibitory effect on the iNOS pathway. Specifically, at concentrations of 50 µM, 25 µM, and 12.5 µM, JMPR-01 significantly decreased nitrite synthesis.

To further elucidate its molecular targets, JMPR-01 was subjected to molecular docking studies. These in silico analyses predicted favorable binding interactions with the active sites of iNOS, COX-2, and 5-LOX, indicating that the compound has the potential to inhibit these enzymes. While direct enzymatic inhibition assays for COX-2 and 5-LOX are not detailed, the docking results suggest a multi-targeted anti-inflammatory profile.

Table 1: In Vitro and In Silico Anti-inflammatory Activity of (E)-2-cyano-N,3-diphenylacrylamide (JMPR-01) This table is interactive. You can sort and filter the data.

| Target Enzyme | Assay Type | Result |

|---|---|---|

| iNOS | In Vitro (Nitrite Production) | Significant reduction in nitrite synthesis at 12.5, 25, and 50 µM |

| iNOS | In Silico (Molecular Docking) | Favorable binding interactions predicted |

| COX-2 | In Silico (Molecular Docking) | Favorable binding interactions predicted |

Enzyme Inhibition Studies

Analogs of this compound have been identified as potent inhibitors of several protein kinases, which are crucial regulators of cellular signaling pathways implicated in cancer and inflammation.

TAK1 Inhibition: The 2-cyanoacrylamide moiety is a key feature in a series of novel inhibitors targeting Transforming growth factor beta-activated kinase 1 (TAK1), a critical node in inflammatory signaling pathways. nih.govwikipedia.org A specific analog, (R,E)-N-(1-(6-chloro-2-(4-(4-methylpiperazin-1-yl)phenyl)-3H-imidazo[4,5-b]pyridin-7-yl)pyrrolidin-3-yl)-2-cyano-3-(pyridin-3-yl)acrylamide, was synthesized as part of this class. nih.gov While its direct IC50 is not provided, a closely related derivative with a 2-cyano-3-(6-methylpyridin-2-yl)acrylamide structure exhibited potent TAK1 inhibitory activity with an IC50 of 27 nM. nih.govwikipedia.orgnih.gov These compounds are designed as reversible covalent inhibitors. nih.govwikipedia.org

VEGFR-2, PIM-1, and HER-2 Inhibition: Certain cyanopyridine derivatives have been developed as dual inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Human Epidermal Growth Factor Receptor 2 (HER-2), both of which are key targets in anti-angiogenic and cancer therapies. nih.gov Non-fused cyanopyridone compounds, such as 5a and 5e, demonstrated potent antiproliferative activity against the MCF-7 breast cancer cell line and were subsequently confirmed as inhibitors of both VEGFR-2 and HER-2. nih.gov Compound 5e, in particular, showed strong and stable interactions with the active sites of both kinases in molecular dynamics simulations. nih.gov Another study highlighted new 2-alkoxycyanopyridine derivatives as potent dual EGFR/HER-2 kinase inhibitors, with compound 4c showing an IC50 of 0.092 µM against HER-2. nih.gov

Furthermore, pyridine (B92270) and thienopyridine-based scaffolds have been designed as dual VEGFR-2/PIM-1 kinase inhibitors, addressing resistance mechanisms in anti-angiogenic treatments. mdpi.com Cyanopyridine derivatives have also been reported as effective inhibitors of PIM-1 kinase, an oncogenic serine/threonine kinase. acs.org

Table 2: Kinase Inhibitory Activity of this compound Analogs This table is interactive. You can sort and filter the data.

| Kinase Target | Analog Structure/Class | IC50 | Reference |

|---|---|---|---|

| TAK1 | 2-cyano-3-(6-methylpyridin-2-yl)acrylamide derivative (13h) | 27 nM | nih.govwikipedia.orgnih.gov |

| VEGFR-2 | Cyanopyridone derivative (5a) | 0.08 µM | nih.gov |

| VEGFR-2 | Cyanopyridone derivative (5e) | 0.07 µM | nih.gov |

| HER-2 | Cyanopyridone derivative (5a) | 0.21 µM | nih.gov |

| HER-2 | Cyanopyridone derivative (5e) | 0.18 µM | nih.gov |

| HER-2 | 2-alkoxycyanopyridine derivative (4c) | 0.092 µM | nih.gov |

The 3-cyanopyridine (B1664610) scaffold is a core component of molecules known to inhibit phosphodiesterases (PDEs), particularly PDE3, an enzyme involved in regulating intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP). nih.gov Inhibition of PDE3 leads to increased cAMP, which mediates a positive inotropic effect in cardiac muscle. wikipedia.org

Milrinone, a clinically used cardiotonic agent, is a 3-cyano-2-oxopyridine derivative that functions through PDE3 inhibition. nih.gov Building on this, various analogs have been synthesized and evaluated for their PDE3 inhibitory capacity. A study on 4,6-diaryl-2-imino-1,2-dihydropyridine-3-carbonitriles identified compound Id (6-(4-bromophenyl)-4-(2-ethoxyphenyl)-2-imino-1,2-dihydropyridine-3-carbonitrile) as the most potent PDE3A inhibitor in the series, with an IC50 of 27 µM. nih.gov The study noted that the electronic and steric properties of the aryl substituents are crucial for potent and selective inhibition. nih.gov

Table 3: PDE3A Inhibitory Activity of a Cyanopyridine Analog This table is interactive. You can sort and filter the data.

| Compound | Analog Class | IC50 (PDE3A) |

|---|

| Id | 4,6-diaryl-2-imino-1,2-dihydropyridine-3-carbonitrile | 27 µM |

Antimicrobial Efficacy (Antibacterial and Antifungal Investigations)

Derivatives of 2-amino-3-cyanopyridine (B104079) have demonstrated notable antimicrobial properties against a range of pathogens. These compounds exhibit both antibacterial and antifungal activities, which are influenced by the specific substitutions on the pyridine ring.

In one study, several 2-amino-3-cyanopyridine derivatives were tested against Gram-positive bacteria (Staphylococcus aureus), Gram-negative bacteria (Escherichia coli), and the fungus Candida albicans. nih.govpagepressjournals.org The results indicated that compounds bearing bromine atoms and nitro groups displayed promising activity. nih.govpagepressjournals.org For instance, 2-Amino-6-(4-bromophenyl)-4-(4-nitrophenyl)nicotinonitrile showed significant zones of inhibition against all three tested microorganisms. pagepressjournals.org

Another analog, a 2-cyano-3-acrylamide compound known as C6, was found to promote the inhibition of intracellular replication of murine norovirus (MNV-1) and the bacterium Listeria monocytogenes in infected macrophages. nih.gov Treatment with compound C6 resulted in a reduction of over 2 orders of magnitude in viral replication and more than a 50% reduction in bacterial growth compared to controls. nih.gov

Table 4: Antimicrobial Activity of 2-Amino-3-cyanopyridine Analogs (Zone of Inhibition in mm) This table is interactive. You can sort and filter the data.

| Compound | S. aureus | E. coli | C. albicans |

|---|---|---|---|

| 2-Amino-4,6-diphenylnicotinonitrile | 12 | 11 | 10 |

| 2-Amino-6-(4-bromophenyl)-4-phenylnicotinonitrile | 15 | 14 | 13 |

| 2-Amino-4-(4-nitrophenyl)-6-phenylnicotinonitrile | 13 | 12 | 11 |

| 2-Amino-6-(4-bromophenyl)-4-(4-nitrophenyl)nicotinonitrile | 16 | 15 | 14 |

| 2-Amino-4-(4-nitrophenyl)-6-(thiophen-2-yl)nicotinonitrile | 14 | 13 | 12 |

Cardiotonic Effects and Underlying Molecular Mechanisms

Certain analogs of this compound, particularly those based on the 3-cyanopyridine and 5-cyanopyridone structures, have been investigated for their cardiotonic (positive inotropic) properties. unipi.itresearchgate.net These effects are primarily attributed to the inhibition of phosphodiesterase 3 (PDE3), as discussed in section 6.3.2. wikipedia.org

By inhibiting PDE3 in cardiac muscle cells, these compounds prevent the breakdown of cAMP. wikipedia.org The resulting increase in intracellular cAMP levels leads to the activation of protein kinases, which in turn phosphorylate and activate calcium channels. wikipedia.org This enhances the influx of calcium ions during the cardiac action potential, strengthening the force of myocardial contraction. wikipedia.org

Studies on a series of 5-(4-pyridinyl)- and 5-phenyl-substituted 3-cyano-6-methyl-2-oxaalkylamino-pyridines revealed that some compounds exhibited positive inotropic potency comparable to that of the known cardiotonic agent amrinone. researchgate.net Similarly, research on 5-cyano-1,6-dihydro-6-oxo-3-pyridinecarboxylic acids, developed as analogs of milrinone, identified derivatives with appreciable positive inotropic activity in isolated guinea-pig atria. unipi.it For example, 5-Cyano-2-trifluoromethyl-1,6-dihydro-6-oxo-3-pyridinecarboxylic acid demonstrated a significant positive inotropic effect. unipi.it

Insecticidal Activity Evaluation

Various pyridine derivatives structurally related to this compound have been synthesized and evaluated for their insecticidal properties, showing significant efficacy against agricultural pests.

One study focused on 2-((3-Cyano-4,6-distyrylpyridin-2-yl)thio)acetamide (Compound 2) and its cyclized form (Compound 3), testing their activity against the cowpea aphid, Aphis craccivora. nih.govnih.govnih.gov Both compounds demonstrated potent insecticidal effects. After 48 hours of treatment, Compound 2 showed a lethal concentration (LC50) of 0.041 ppm against nymphs and 0.142 ppm against adults. nih.govnih.gov

In another investigation, a series of pyridine derivatives were tested against Aphis craccivora, with compounds 1f and 1d showing the highest activity against nymphs, with LC50 values of 0.080 mg/L and 0.098 mg/L, respectively. Furthermore, research into thienyl-pyridine acetamide (B32628) derivatives identified compound Iq as a highly potent insecticide against the diamondback moth (Plutella xylostella), with an LC50 value of 0.0016 mg/L.

Table 5: Insecticidal Activity (LC50) of this compound Analogs This table is interactive. You can sort and filter the data.

| Compound/Analog | Pest Species | Life Stage | LC50 Value |

|---|---|---|---|

| 2-((3-Cyano-4,6-distyrylpyridin-2-yl)thio)acetamide | Aphis craccivora | Nymph | 0.041 ppm (after 48h) |

| 2-((3-Cyano-4,6-distyrylpyridin-2-yl)thio)acetamide | Aphis craccivora | Adult | 0.142 ppm (after 48h) |

| Pyridine derivative (1f) | Aphis craccivora | Nymph | 0.080 mg/L (after 24h) |

| Pyridine derivative (1d) | Aphis craccivora | Nymph | 0.098 mg/L (after 24h) |

Investigation of Interactions with Other Specific Biological Targets

In addition to the primary biological activities, in vitro studies have explored the interactions of this compound and its analogs with other specific biological targets, revealing potential for therapeutic intervention in various signaling pathways. A notable target that has been investigated is the Transforming growth factor beta-activated kinase 1 (TAK1), a key signaling molecule involved in inflammatory responses and cell survival.

Research into a series of 2-cyanoacrylamide derivatives has identified their potential as inhibitors of TAK1. nih.govnih.govresearchgate.net TAK1 is a serine/threonine kinase that plays a crucial role in the activation of the NF-κB and mitogen-activated protein kinase (MAPK) signaling pathways. nih.govnih.gov These pathways are implicated in the progression of cancer and inflammatory diseases, making TAK1 an attractive therapeutic target. nih.govnih.govresearchgate.net

One study synthesized a series of imidazopyridine derivatives incorporating the 2-cyanoacrylamide moiety. nih.gov This chemical group is designed to form a reversible covalent bond with cysteine residues within the target protein. nih.govnih.gov Among the synthesized compounds, an analog of this compound demonstrated significant inhibitory activity against TAK1. Specifically, the derivative (R,E)-N-(1-(6-chloro-2-(4-(4-methylpiperazin-1-yl)phenyl)-3H-imidazo[4,5-b]pyridin-7-yl)pyrrolidin-3-yl)-2-cyano-3-(6-methylpyridin-2-yl)acrylamide exhibited potent inhibition of TAK1 with a half-maximal inhibitory concentration (IC50) of 27 nM. nih.govnih.gov The reversible nature of the covalent interaction was supported by its reaction with β-mercaptoethanol. nih.govnih.gov This finding highlights the potential of the 2-cyanoacrylamide scaffold as a basis for developing targeted and reversible inhibitors of specific kinases like TAK1.

The table below summarizes the in vitro inhibitory activity of a key analog against TAK1.

| Compound Name | Target | Activity (IC50) |

| (R,E)-N-(1-(6-chloro-2-(4-(4-methylpiperazin-1-yl)phenyl)-3H-imidazo[4,5-b]pyridin-7-yl)pyrrolidin-3-yl)-2-cyano-3-(6-methylpyridin-2-yl)acrylamide | TAK1 | 27 nM |

Applications in Organic Synthesis and Materials Science

Utility as Versatile Precursors for Diverse Heterocyclic Compound Libraries

2-Cyano-3-pyridin-3-yl-thioacrylamide possesses multiple reactive sites, making it a valuable building block for the synthesis of a range of heterocyclic structures. The presence of a cyano group, a thioacrylamide moiety, and a pyridine (B92270) ring allows for a variety of cyclization reactions.

Thienopyridines are a class of fused heterocyclic compounds with significant biological activities. researchgate.netresearchgate.net The synthesis of thienopyridines often involves the cyclization of functionalized pyridine derivatives, particularly those containing a sulfur-containing side chain. While the structure of this compound contains both the pyridine ring and a thioamide group, which are essential components for the formation of a thienopyridine system, specific studies demonstrating this transformation have not been reported. The general synthetic strategies for thieno[2,3-b]pyridines often involve the reaction of 2-chloronicotinonitriles with thiols or the cyclization of 2-mercaptonicotinamides, indicating a potential, though currently undocumented, pathway for this compound.

The reactivity of the cyano and thioamide groups in this compound suggests its potential for constructing other fused heterocyclic systems beyond pyridines and thienopyridines. For instance, reactions with hydrazines could potentially lead to pyrazolopyridines, while reactions with other binucleophiles could yield various fused pyrimidine (B1678525) or diazepine (B8756704) derivatives. Research on related 2-cyanoacrylamide derivatives has shown their utility in synthesizing a variety of fused heterocycles. nih.govmdpi.comresearchgate.nettubitak.gov.tr However, dedicated studies on this compound for these specific applications are yet to be published.

Potential in Polymer Science and Engineering (e.g., Self-Healing Materials, Reversible Polymerization)

The application of this compound in polymer science and engineering is not well-documented in the current scientific literature. While acrylamide (B121943) and its derivatives are widely used as monomers in polymer synthesis, and thioamides can participate in specific polymerization reactions, there is no direct evidence to suggest the use of this particular compound in areas such as self-healing materials or reversible polymerization.

The concept of self-healing materials often relies on reversible covalent bonds or dynamic supramolecular interactions. mdpi.com While the thioamide group could potentially be involved in dynamic covalent chemistry, and the pyridine ring could participate in hydrogen bonding or metal coordination, the suitability of this compound for these applications has not been investigated.

Similarly, reversible polymerization techniques, such as Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization, often utilize specific chain transfer agents. While some thio-containing compounds can act as RAFT agents, the specific structure of this compound does not align with typical RAFT agents, and its use in this context has not been reported. The reversible oligomerization of some 3-aryl-2-cyanothioacrylamides has been observed, suggesting a potential for reversible bonding, though this has not been explored for the pyridyl analogue. researchgate.net

Future Perspectives and Emerging Research Challenges

Development of Novel and Sustainable Synthetic Methodologies

The advancement of novel therapeutic agents is intrinsically linked to the development of efficient and sustainable synthetic routes. While general methods for the synthesis of related 2-cyanoacrylamide and thioacrylamide derivatives exist, dedicated methodologies for 2-Cyano-3-pyridin-3-yl-thioacrylamide are not yet well-established in the literature. mdpi.comnih.gov Future research should prioritize the development of synthetic protocols that are not only high-yielding but also adhere to the principles of green chemistry.

Key areas of focus will include:

Catalyst Innovation: Exploring novel catalysts to improve reaction efficiency and selectivity, potentially reducing the need for harsh reaction conditions and toxic reagents.

Flow Chemistry: Investigating the application of continuous flow technologies to enable safer, more scalable, and automated synthesis.

A comparative analysis of potential synthetic strategies is presented in Table 1.

| Methodology | Potential Advantages | Potential Challenges |

| Conventional Batch Synthesis | Well-established principles, suitable for initial lab-scale synthesis. | Potential for lower yields, higher waste generation, and challenges in scalability. |

| Microwave-Assisted Synthesis | Accelerated reaction times, potential for improved yields and purity. | Requires specialized equipment, potential for localized overheating. |

| Catalytic Approaches | High selectivity, milder reaction conditions, potential for asymmetric synthesis. | Catalyst cost and recovery, optimization of catalyst loading and reaction parameters. |

| Flow Chemistry | Enhanced safety and control, improved scalability, potential for integration with in-line analysis. | Higher initial equipment cost, potential for clogging with solid byproducts. |

Table 1: Comparison of Potential Synthetic Methodologies for this compound

Comprehensive Elucidation of Structure-Activity and Structure-Binding Relationships

A fundamental aspect of drug discovery is the detailed understanding of how a molecule's structure relates to its biological activity (Structure-Activity Relationship, SAR) and its interaction with its biological target (Structure-Binding Relationship, SBR). For this compound, this will be a critical area of investigation. The 2-cyanoacrylamide moiety is known to act as a Michael acceptor, capable of forming covalent bonds with nucleophilic residues, such as cysteine, in protein targets. nih.govnih.gov

Future research will need to systematically explore:

Modifications of the Pyridine (B92270) Ring: Introducing various substituents at different positions on the pyridine ring to probe the effects on potency, selectivity, and pharmacokinetic properties.

Alterations of the Thioacrylamide Moiety: Investigating the impact of replacing the sulfur atom with oxygen or other bioisosteres, as well as modifying the cyano and amide groups.

Conformational Analysis: Studying the preferred three-dimensional conformation of the molecule and how it influences binding to potential targets.

Computational modeling and structural biology techniques, such as X-ray crystallography and cryo-electron microscopy, will be invaluable in elucidating the precise binding modes of this compound and its future derivatives.

Exploration of Undiscovered Biological Targets and Therapeutic Applications

While the 2-cyanoacrylamide scaffold has been associated with the inhibition of kinases such as TAK1, the full spectrum of biological targets for this compound remains to be discovered. nih.govnih.gov A comprehensive exploration of its biological activities is a key future direction.

Emerging research should employ a multi-pronged approach:

High-Throughput Screening: Screening the compound against large panels of biological targets, including enzymes, receptors, and ion channels, to identify novel activities.

Phenotypic Screening: Assessing the compound's effects in various cell-based assays to uncover its potential in different disease models, such as cancer, inflammation, and infectious diseases. mdpi.com

Chemoproteomics: Utilizing chemical probes based on the this compound scaffold to identify its direct cellular binding partners.

The pyridine and cyanopyridine motifs are present in a wide array of medicinally active compounds, suggesting that this particular derivative could have applications in diverse therapeutic areas. ekb.egijpsr.com

Rational Design of Next-Generation Derivatives with Enhanced Selectivity and Efficacy

The ultimate goal of this research trajectory is the rational design of next-generation derivatives with improved therapeutic properties. This will be an iterative process, guided by the insights gained from SAR and SBR studies. The focus will be on enhancing both the efficacy and selectivity of the parent compound.

Key strategies will include:

Target-Focused Design: Leveraging structural information of the biological target to design derivatives that form more optimal interactions, leading to increased potency.

Selectivity Profiling: Systematically testing new derivatives against a panel of related and unrelated targets to ensure high selectivity and minimize off-target effects.

The development of derivatives that can act as reversible covalent inhibitors is a particularly promising avenue, as this can offer a balance of potent, long-lasting effects with a reduced risk of off-target toxicity. nih.govnih.gov

Q & A

Q. What are the key synthetic routes for 2-Cyano-3-pyridin-3-yl-thioacrylamide in laboratory settings?

Methodological Answer: The synthesis typically involves multi-step reactions, including substitution, reduction, and condensation. A common approach is:

Substitution Reaction : React a halogenated pyridine derivative (e.g., 3-chloro-4-fluoronitrobenzene) with a sulfur-containing nucleophile (e.g., thiourea) under alkaline conditions to introduce the thio group .

Reduction : Use iron powder in acidic conditions to reduce nitro groups to amines, ensuring regioselectivity .

Condensation : Employ cyanoacetic acid and a condensing agent (e.g., DCC or EDC) to form the acrylamide backbone .

Key Considerations : Monitor reaction pH and temperature to avoid side products. Purity is verified via TLC or HPLC.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : H and C NMR confirm the structure, with pyridine protons appearing as distinct aromatic signals (δ 7.5–8.5 ppm) and acrylamide protons as coupling-dependent doublets (δ 6.5–7.5 ppm) .

- IR Spectroscopy : Detect characteristic peaks for C≡N (~2200 cm) and C=O (~1650 cm) .

- X-ray Crystallography : Resolve molecular geometry using SHELX programs (e.g., SHELXL for refinement), ensuring accurate bond-length and angle measurements .

Q. What are the primary research applications of this compound in current medicinal chemistry studies?

Methodological Answer: The compound’s acrylamide and pyridine moieties make it a candidate for:

- Kinase Inhibition : Screen via enzymatic assays (e.g., ATP-binding site competition).

- Antioxidant/Anti-inflammatory Studies : Use DPPH radical scavenging assays and carrageenan-induced edema models in rodents .

- Structure-Activity Relationship (SAR) Studies : Modify substituents (e.g., cyano or thio groups) and evaluate bioactivity changes .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve the yield of this compound?

Methodological Answer:

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .

- Catalyst Optimization : Use Pd/C or Raney nickel for selective reductions, minimizing over-reduction .

- Temperature Control : Maintain ≤60°C during condensation to prevent cyano group hydrolysis .

- Yield Tracking : Compare isolated yields vs. theoretical values using gravimetric analysis.

Q. What strategies are recommended for resolving contradictions in bioactivity data across different studies?

Methodological Answer:

- Data Triangulation : Combine in vitro (e.g., enzyme inhibition) and in vivo (e.g., rodent models) results to validate activity .

- Statistical Reanalysis : Apply ANOVA or Tukey’s HSD to identify outliers or batch effects .

- Replication Studies : Standardize protocols (e.g., cell lines, assay conditions) to isolate variables causing discrepancies .

Q. How can computational methods predict the biological activity of derivatives of this compound?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to simulate binding to target proteins (e.g., COX-2 or JAK kinases).

- QSAR Modeling : Train models with descriptors like logP, topological polar surface area (TPSA), and H-bond donors .

- PASS Algorithm : Predict activity spectra (e.g., antioxidant, anti-inflammatory) based on structural fingerprints .

Ethical and Methodological Rigor

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.